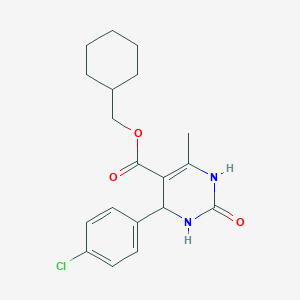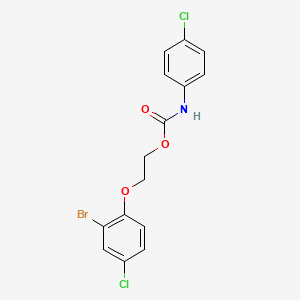
2-cyclohexyl-5-fluoro-1H-isoindole-1,3(2H)-dione
描述
2-cyclohexyl-5-fluoro-1H-isoindole-1,3(2H)-dione, commonly known as CFID, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of isoindolinone derivatives and has been studied for its pharmacological properties.
作用机制
The mechanism of action of CFID is not fully understood. However, it has been suggested that CFID inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. CFID may also affect the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
CFID has been shown to have low toxicity in normal cells and tissues. It does not affect the viability of normal human fibroblasts and does not induce significant changes in liver and kidney function in animal models. CFID has also been reported to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
CFID has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has shown promising anticancer activity in vitro. However, there are also some limitations to its use in lab experiments. CFID has low solubility in water, which can make it difficult to administer in vivo. It also has moderate stability, which can limit its shelf-life and require special storage conditions.
未来方向
There are several future directions for research on CFID. One area of interest is the development of more potent analogs with improved pharmacokinetic properties. Another direction is the investigation of the molecular targets of CFID and its mechanism of action. Further studies are also needed to evaluate the in vivo efficacy and safety of CFID. Finally, the potential use of CFID in combination with other anticancer agents should be explored.
Conclusion
In conclusion, CFID is a promising compound with potential applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it has shown anticancer activity in vitro. CFID exerts its anticancer activity by inducing cell cycle arrest and apoptosis, possibly through inhibition of topoisomerase II. CFID has low toxicity in normal cells and tissues and has anti-inflammatory and antioxidant properties. However, further studies are needed to evaluate its in vivo efficacy and safety, and to explore its potential use in combination with other anticancer agents.
合成方法
The synthesis of CFID involves the reaction of cyclohexylamine, malonic acid, and 4-fluorobenzaldehyde in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to give the final product. The yield of CFID is moderate, and the purity can be improved by recrystallization.
科学研究应用
CFID has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. CFID exerts its anticancer activity by inducing cell cycle arrest and apoptosis. It has also been reported to inhibit the migration and invasion of cancer cells.
属性
IUPAC Name |
2-cyclohexyl-5-fluoroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTYJUNRMGFSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235649 | |
| Record name | 2-Cyclohexyl-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-5-fluoro-1H-isoindole-1,3(2H)-dione | |
CAS RN |
2317-80-8 | |
| Record name | 2-Cyclohexyl-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2317-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexyl-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5108304.png)
![dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5108322.png)

![ethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5108340.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5108345.png)
![1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5108353.png)
![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5108357.png)
![methyl 4-{[4-chloro-1-(2,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5108361.png)
![3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole](/img/structure/B5108369.png)
![11-methyl-4-(2-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5108370.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5108377.png)
![4,5,10,11-tetraazatetracyclo[5.5.2.0~1,9~.0~3,7~]tetradeca-3,9-diene-6,12-dione](/img/structure/B5108395.png)
![4-tert-butyl-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5108400.png)
